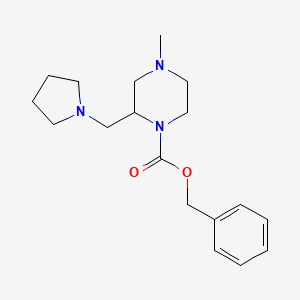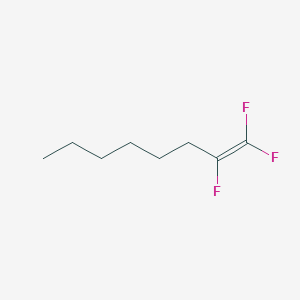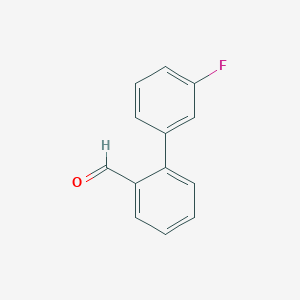
2-(3-Fluorophenyl)benzaldehyde
説明
2-(3-Fluorophenyl)benzaldehyde is a chemical compound with the molecular weight of 200.21 . It is a liquid at room temperature . The compound is also known as 3-(2-fluorophenyl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of 2-(3-Fluorophenyl)benzaldehyde can be represented by the InChI code: 1S/C13H9FO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H . The compound has a molecular formula of C13H9FO .Physical And Chemical Properties Analysis
2-(3-Fluorophenyl)benzaldehyde is a liquid at room temperature . It has a molecular weight of 200.21 .科学的研究の応用
-
- Summary of Application: 2-(3-Fluorophenyl)benzaldehyde can be used as a precursor in the Sandmeyer reaction, a well-known reaction used for the conversion of an aryl amine to an aryl halide .
- Methods of Application: This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .
- Results or Outcomes: As a result, corresponding aryl halides, trifluoromethylated compounds, aryl nitriles and aryl thioethers can be obtained which are effectively used for the construction of biologically active compounds .
-
- Summary of Application: Thiazole-based Schiff base compounds, which can be synthesized using 2-(3-Fluorophenyl)benzaldehyde, display significant pharmacological potential .
- Methods of Application: Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize thiazole-based Schiff base compounds .
- Results or Outcomes: The synthesized compounds showed moderate to high antibacterial and antioxidant activities .
-
- Summary of Application: 2-(3-Fluorophenyl)benzaldehyde can be used in the synthesis of 2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazines .
- Methods of Application: These compounds were prepared in moderate to excellent yields by aza-acetalizations of aromatic aldehydes with 2-(N-substituted aminomethyl)phenols in the presence of TMSCl .
- Results or Outcomes: The structures of the synthesized compounds were confirmed by IR, 1H-NMR, 13C-NMR, MS and elemental analysis .
-
- Summary of Application: 2-(3-Fluorophenyl)benzaldehyde is used in the synthesis of various chemical compounds .
- Methods of Application: The specific methods of application can vary depending on the desired end product .
- Results or Outcomes: The outcomes can also vary, but the compound is generally used to produce other chemicals with specific properties .
-
- Summary of Application: 2-(3-Fluorophenyl)benzaldehyde is used in a microwave-assisted, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles .
- Methods of Application: This synthesis is performed using a phenylazide, propargyloxybenzaldehyde, and a 1,2-diaminobenzene .
- Results or Outcomes: The therapeutic application of the synthesized compounds has been demonstrated by treating tuberculosis .
-
Antibacterial and Antifungal Activities
- Summary of Application: Schiff base compounds synthesized using 2-(3-Fluorophenyl)benzaldehyde have shown significant antibacterial and antifungal activities .
- Methods of Application: These compounds are synthesized through a reaction with corresponding benzaldehydes with various substituents at position 4 .
- Results or Outcomes: The synthesized compounds were tested and showed significant antibacterial and antifungal activities .
-
- Summary of Application: 3-(2-fluorophenyl)benzaldehyde is used in the synthesis of various chemical compounds .
- Methods of Application: The specific methods of application can vary depending on the desired end product .
- Results or Outcomes: The outcomes can also vary, but the compound is generally used to produce other chemicals with specific properties .
-
- Summary of Application: 2-(3-Fluorophenyl)benzaldehyde is used in a microwave-assisted, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles .
- Methods of Application: This synthesis is performed using a phenylazide, propargyloxybenzaldehyde, and a 1,2-diaminobenzene .
- Results or Outcomes: The therapeutic application of the synthesized compounds has been demonstrated by treating tuberculosis .
-
Antibacterial and Antifungal Activities
- Summary of Application: Schiff base compounds synthesized using 2-(3-Fluorophenyl)benzaldehyde have shown significant antibacterial and antifungal activities .
- Methods of Application: These compounds are synthesized through a reaction with corresponding benzaldehydes with various substituents at position 4 .
- Results or Outcomes: The synthesized compounds were tested and showed significant antibacterial and antifungal activities .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXKCNJWQODSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362743 | |
| Record name | 2-(3-fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)benzaldehyde | |
CAS RN |
676348-32-6 | |
| Record name | 3′-Fluoro[1,1′-biphenyl]-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676348-32-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



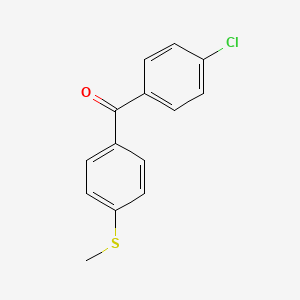
![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)
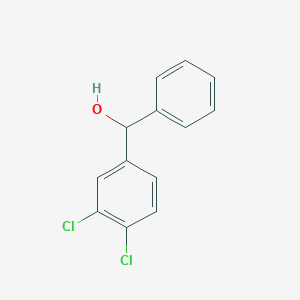
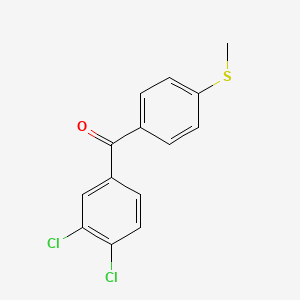
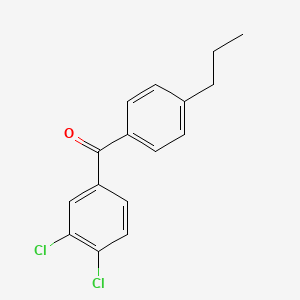

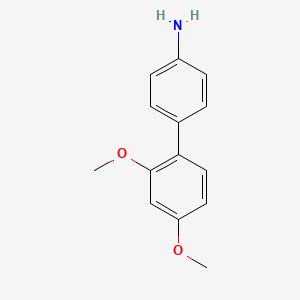
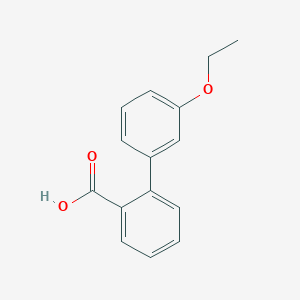
![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)
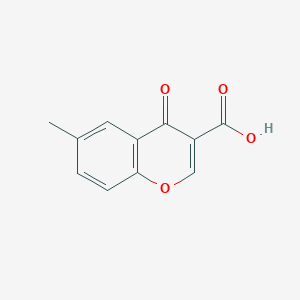
![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)
